7-Oxaspiro[3.5]nonan-1-amine hydrochloride
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Overview
Description
7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nonane ring fused with an oxaspiro ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-1-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diol or a dihalide, with a base or an acid catalyst under controlled conditions.
Amination: The next step involves the introduction of the amine group. This can be done by reacting the spirocyclic intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at varying temperatures.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxaspiro[3.5]nonan-1-amine hydrochloride has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Oxaspiro[3.5]nonan-1-amine: The parent compound without the hydrochloride salt.
7-Oxaspiro[3.5]nonan-1-ol: An alcohol derivative with similar spirocyclic structure.
7-Oxaspiro[3.5]nonan-1-one: A ketone derivative with similar spirocyclic structure.
Uniqueness
7-Oxaspiro[3.5]nonan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it more suitable for various applications, particularly in biological and pharmaceutical research.
Biological Activity
7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a unique chemical compound characterized by its spirocyclic structure, which has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, make it a subject of ongoing research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound possesses the molecular formula C8H15ClNO. The spirocyclic framework contributes to its distinct reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds, influencing the structure and function of biomolecules. This interaction may lead to:
- Inhibition of microbial growth : The compound may disrupt cellular processes in bacteria or fungi.
- Induction of apoptosis in cancer cells : It may trigger programmed cell death through modulation of signaling pathways.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, revealing promising results:
- Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent.
- Anticancer Activity : In a study examining its effects on human cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. This suggests its potential as a lead compound for anticancer drug development.
- Enzyme Interaction : Investigations into the compound's interaction with metabolic enzymes revealed that it can inhibit specific pathways, which may contribute to its overall biological activity.
Research Tables
The following tables summarize key findings from recent studies on the biological activity of this compound.
Table 1: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Escherichia coli | 32 | Moderate |
Pseudomonas aeruginosa | 64 | Low |
Table 2: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 15 | Cell cycle arrest |
A549 | 20 | Caspase activation |
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETUGBHRJDJEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.